

cross-referencing spectral data for 3-Bromo-4-isopropoxybenzaldehyde with literature values

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-Bromo-4-isopropoxybenzaldehyde
Cat. No.:	B112198

[Get Quote](#)

A Comprehensive Guide to the Spectral Analysis of **3-Bromo-4-isopropoxybenzaldehyde**: A Comparison with Literature Values of Analogous Compounds

For researchers, scientists, and professionals in drug development, accurate structural confirmation of synthesized compounds is paramount. This guide provides a framework for the cross-referencing of spectral data for **3-Bromo-4-isopropoxybenzaldehyde** with literature values of structurally similar compounds. Due to the limited availability of published experimental spectral data for **3-Bromo-4-isopropoxybenzaldehyde**, this guide utilizes data from closely related analogues to predict and benchmark expected spectral features.

Predicted and Comparative Spectral Data

The following table summarizes the expected and observed spectral data for **3-Bromo-4-isopropoxybenzaldehyde** and its analogues. The data for the target compound is predicted based on the analysis of its structural analogues.

Compound	^1H NMR (δ , ppm)	^{13}C NMR (δ , ppm)	IR (cm^{-1})	Mass Spec (m/z)
3-Bromo-4-isopropoxybenzaldehyde (Predicted)	~9.8 (s, 1H, CHO), ~8.0 (d, 1H, Ar-H), ~7.7 (dd, 1H, Ar-H), ~7.1 (d, 1H, Ar-H), ~4.7 (sept, 1H, CH), ~1.4 (d, 1H, CH ₃)	~191, ~160, ~135, ~132, ~128, ~115, ~113, ~72, ~22	~2980 (C-H), ~2870 (C-H), ~1685 (C=O), ~1590 (C=C), ~1270 (C-O), ~1120 (C-O)	Predicted [M] ⁺ at 242/244 (due to Br isotopes)
3-Bromo-4-hydroxybenzaldehyde	-	-	-	Experimental data available showing major fragments.
4-Isopropoxybenzaldehyde	-	-	-	-
3-Bromo-4-methoxybenzaldehyde	-	-	IR and Mass spectral data available from NIST.	Experimental data available showing molecular ion peaks.

Experimental Protocols

Detailed methodologies for acquiring the necessary spectral data are provided below. These protocols are standardized to ensure reproducibility and accuracy.

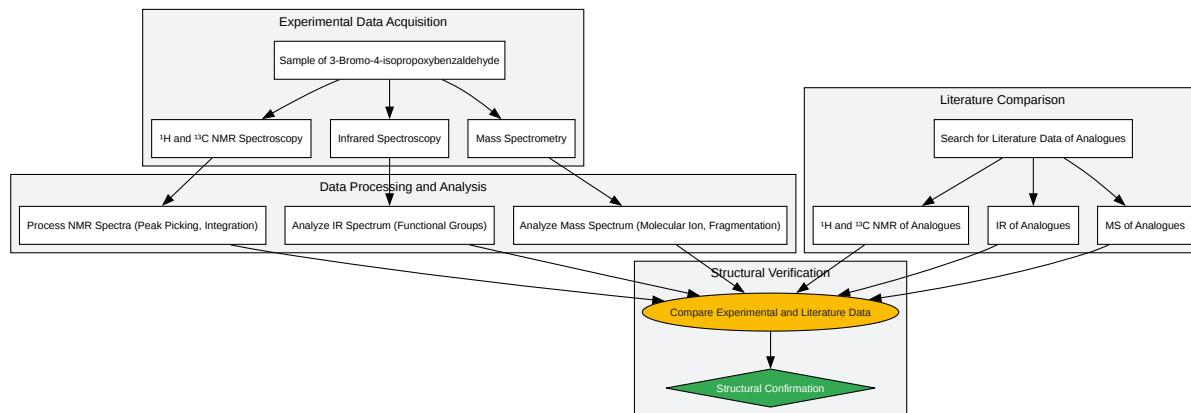
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.
- ^1H NMR Acquisition:

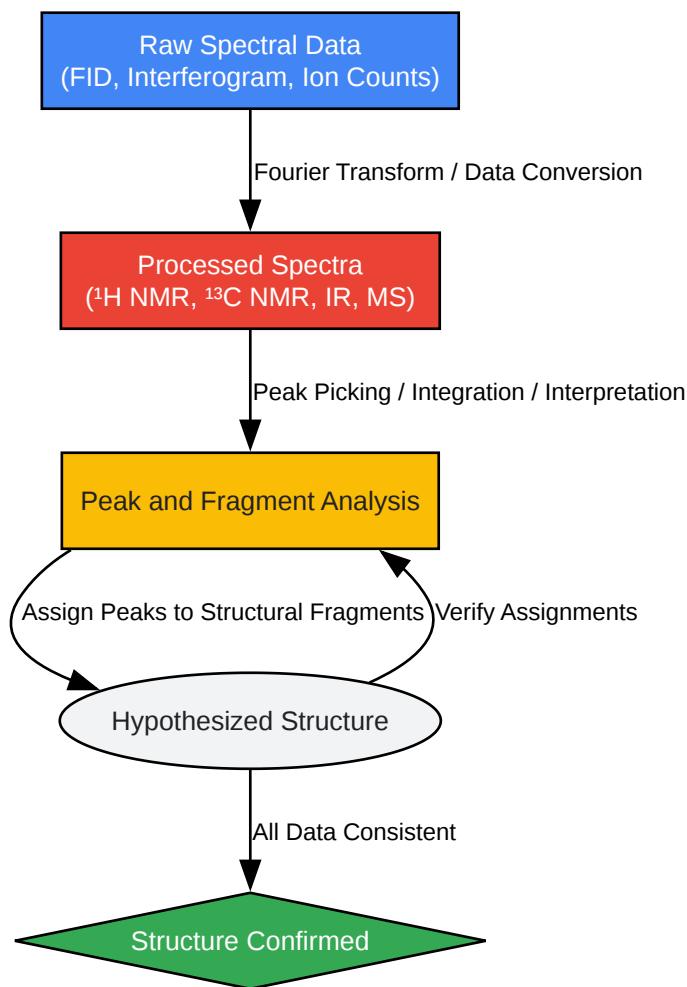
- Spectrometer: 400 MHz or higher field strength.
- Pulse Program: Standard single-pulse experiment (zg30).
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: -2 to 12 ppm.
- ^{13}C NMR Acquisition:
 - Spectrometer: 100 MHz or corresponding frequency for the available ^1H field strength.
 - Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise.
 - Relaxation Delay: 2 seconds.
 - Spectral Width: 0 to 220 ppm.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

- Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation:
 - Solid: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
 - Liquid/Oil: A thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- Data Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .


- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32.
- Data Analysis: Identify characteristic absorption bands corresponding to functional groups present in the molecule.

Mass Spectrometry (MS)


- Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
- Sample Introduction:
 - GC-MS (for volatile compounds): Inject a dilute solution of the sample into the gas chromatograph.
 - Direct Infusion (for ESI): Infuse a dilute solution of the sample directly into the ion source.
- Data Acquisition (EI):
 - Ionization Energy: 70 eV.
 - Mass Range: m/z 40-500.
- Data Analysis: Identify the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observed.

Workflow and Data Analysis Diagrams

The following diagrams illustrate the workflow for cross-referencing spectral data and the logical process of structural confirmation.

[Click to download full resolution via product page](#)

Caption: Workflow for Cross-Referencing Spectral Data.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [cross-referencing spectral data for 3-Bromo-4-isopropoxybenzaldehyde with literature values]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b112198#cross-referencing-spectral-data-for-3-bromo-4-isopropoxybenzaldehyde-with-literature-values>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com